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Introduction
Nickel aluminide (NiAl) is an intermetallic compound that has garnered significant scientific and

technological interest due to its unique combination of properties, including a high melting

point, low density, good thermal conductivity, and excellent oxidation resistance.[1] These

characteristics make it a promising candidate for high-temperature structural applications,

particularly in the aerospace and automotive industries.[2] A fundamental understanding of its

crystal structure is paramount to comprehending its material properties and for the rational

design of new alloys. This guide provides a comprehensive overview of the crystal structure of

NiAl, detailing its crystallographic parameters, experimental characterization methods, and key

structural features.

Crystal Structure of β-NiAl
The most stable phase of NiAl, often referred to as β-NiAl, possesses a simple yet robust

crystal structure. It crystallizes in the B2 structure, which is an ordered body-centered cubic

(BCC) lattice.[3][4] This structure is also known by the Strukturbericht designation B2 and the

Pearson symbol cP2.
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The key crystallographic data for stoichiometric NiAl are summarized in the table below. It is

important to note that NiAl can exist over a range of compositions, and the lattice parameter is

strongly dependent on the stoichiometry, reaching a maximum at the equiatomic composition.

[1]

Parameter Value Reference

Crystal System Cubic [5]

Space Group Pm-3m (No. 221) [5]

Strukturbericht Designation B2 [6]

Pearson Symbol cP2

Lattice Parameter (a) ~2.86 - 2.887 Å [1][5][6][7]

Number of Atoms per Unit Cell 2 [5]

Atomic Positions
The B2 structure consists of two interpenetrating simple cubic sublattices. In the case of NiAl,

one sublattice is occupied by nickel atoms and the other by aluminum atoms.[1] The

conventional unit cell has nickel atoms at the corners and an aluminum atom at the body

center.

Atom Wyckoff Position Fractional Coordinates

Ni 1a (0, 0, 0)

Al 1b (1/2, 1/2, 1/2)

The bonding in NiAl is a mixture of metallic and covalent/ionic character, with strong directional

bonds between nickel and aluminum atoms.[8] The Ni-Al bond length is approximately 2.48 Å.

[5]

Visualization of the NiAl Crystal Structure
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The following diagram illustrates the B2 crystal structure of NiAl, showing the arrangement of

nickel and aluminum atoms within the unit cell.

Legend
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Caption: B2 crystal structure of NiAl.
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Other Ni-Al Intermetallic Phases
While β-NiAl is the most prominent phase, the Ni-Al binary system contains other intermetallic

compounds, each with its own distinct crystal structure.[9][10] Understanding these phases is

crucial for controlling the microstructure and properties of nickel aluminide alloys.

Phase Formula
Crystal
Structure

Space Group
Lattice
Parameters (Å)

γ' Ni₃Al L1₂ (Cubic) Pm-3m a ≈ 3.57

NiAl₃ Orthorhombic Cmcm
a ≈ 6.89, b ≈

7.35, c ≈ 4.80

Experimental Determination of Crystal Structure
The crystal structure of NiAl is primarily determined using diffraction and microscopy

techniques.

X-Ray Diffraction (XRD)
X-ray diffraction is the most common method for determining the crystal structure of materials.

Experimental Protocol:

Sample Preparation: A polycrystalline NiAl sample is prepared, often by arc melting or

powder metallurgy, followed by annealing to ensure homogeneity. The sample is then ground

into a fine powder to ensure random orientation of the crystallites.

Data Collection: The powdered sample is mounted in a diffractometer. A monochromatic X-

ray beam, typically Cu Kα radiation (λ = 1.5406 Å), is directed at the sample.[7] The sample

is rotated, and the intensity of the diffracted X-rays is measured as a function of the

diffraction angle (2θ). The scan range is typically from 20° to 95°.[7]

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, will show a

series of peaks. The positions of these peaks are determined by Bragg's Law (nλ = 2dsinθ),

where 'd' is the spacing between atomic planes.
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Structure Refinement: The crystal system, space group, and lattice parameters are

determined by indexing the diffraction peaks. For NiAl, the pattern will be characteristic of a

BCC lattice. Rietveld refinement can be used to refine the structural parameters, including

atomic positions and site occupancies.

Transmission Electron Microscopy (TEM)
TEM provides direct imaging of the crystal lattice and can be used to identify crystal defects.

Experimental Protocol:

Sample Preparation: A thin electron-transparent sample is prepared from a bulk NiAl

specimen. This is typically achieved by mechanical grinding and polishing, followed by ion

milling to create a perforation.

Imaging and Diffraction: The thin sample is placed in the TEM, and a high-energy electron

beam is transmitted through it.

Bright-field and Dark-field Imaging: These techniques can be used to visualize the

microstructure, including grain boundaries and dislocations.

Selected Area Electron Diffraction (SAED): By focusing the electron beam on a specific

area, a diffraction pattern can be obtained. This pattern provides information about the

crystal structure and orientation of that region. For a single crystal of NiAl oriented along a

specific zone axis, the SAED pattern will be a regular array of spots that can be indexed to

confirm the B2 structure.

The following diagram illustrates a generalized workflow for the experimental characterization

of the NiAl crystal structure.
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Caption: Workflow for NiAl crystal structure determination.

Conclusion
The NiAl intermetallic compound predominantly adopts the ordered B2 cubic crystal structure, a

key determinant of its desirable high-temperature properties. A thorough understanding of this

structure, along with the ability to characterize it accurately using techniques like XRD and

TEM, is essential for the ongoing development and application of NiAl-based materials in

demanding environments. This guide has provided a foundational overview of the crystal
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structure of NiAl, offering valuable data and procedural insights for researchers and

professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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